2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole
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Overview
Description
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
The synthesis of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Moiety: This step involves the cyclization of a suitable precursor to form the aziridine ring.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Phenoxy Group: This involves the reaction of a phenol derivative with an appropriate leaving group.
Construction of the Thiazole Ring: The final step involves the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine and phenoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and various acids and bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of enzymes or disruption of cellular processes. The phenoxy and thiazole groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole include:
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine: This compound has a pyrazine ring instead of a thiazole ring, which can affect its chemical reactivity and biological activity.
3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine: The pyridine ring in this compound provides different electronic properties compared to the thiazole ring.
2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine: Similar to the previous compound but with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-14(8-15(3-1)20-16-17-6-7-21-16)19-11-13-10-18(13)9-12-4-5-12/h1-3,6-8,12-13H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXXRKIVHSMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC(=CC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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